molecular formula C11H13BFN3O2 B7954848 (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7954848
M. Wt: 249.05 g/mol
InChI Key: UGGYNSXPENFVKL-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzotriazole ring, which is further substituted with a cyclopentyl and a fluoro group. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the benzotriazole ring, followed by borylation using boronic acid derivatives under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzotriazole ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentyl group, a fluoro group, and a benzotriazole ring, which imparts it with distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1-cyclopentyl-6-fluorobenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFN3O2/c13-9-6-11-10(5-8(9)12(17)18)14-15-16(11)7-3-1-2-4-7/h5-7,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGYNSXPENFVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)C3CCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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